molecular formula C25H26N2O2S B14787661 2-Methyl-4-(4-(methylthio)phenyl)-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-Methyl-4-(4-(methylthio)phenyl)-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B14787661
M. Wt: 418.6 g/mol
InChI Key: TUTYRLQNHFAZLK-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(methylthio)phenyl)-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 2-Methyl-4-(4-(methylthio)phenyl)-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-4-(methylthio)aniline with o-tolyl isocyanate in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-(4-(methylthio)phenyl)-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(methylthio)phenyl)-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depends on its interaction with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar compounds to 2-Methyl-4-(4-(methylthio)phenyl)-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other quinoline derivatives with varying substituents. These compounds may share similar structural features but differ in their biological activity, chemical reactivity, and physical properties. For example:

    2-Methyl-4-(o-tolyl)aniline: A related compound with a similar core structure but different substituents.

    Isoindoline derivatives: Compounds with a similar heterocyclic ring system that may exhibit different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which can be tailored for specific applications in research and industry.

Properties

Molecular Formula

C25H26N2O2S

Molecular Weight

418.6 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H26N2O2S/c1-15-7-4-5-8-19(15)27-25(29)22-16(2)26-20-9-6-10-21(28)24(20)23(22)17-11-13-18(30-3)14-12-17/h4-5,7-8,11-14,23,26H,6,9-10H2,1-3H3,(H,27,29)

InChI Key

TUTYRLQNHFAZLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)SC)C(=O)CCC3)C

Origin of Product

United States

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